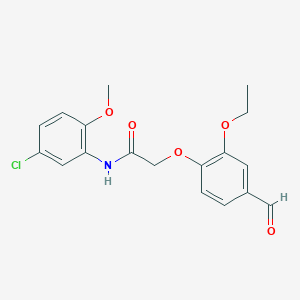![molecular formula C21H30N2O6S B4187768 ethyl 1-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4187768.png)
ethyl 1-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate
Vue d'ensemble
Description
Ethyl 1-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate, also known as SR-9009, is a synthetic compound that is being researched for its potential applications in the field of medicine. This compound is a selective androgen receptor modulator (SARM) that is believed to have the ability to increase metabolic activity in the body, leading to enhanced endurance and weight loss.
Mécanisme D'action
Ethyl 1-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate works by activating the Rev-erbα protein, which is a key regulator of metabolism. This protein plays a crucial role in regulating the body's circadian rhythm, as well as controlling glucose and lipid metabolism. By activating Rev-erbα, ethyl 1-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate is believed to increase metabolic activity in skeletal muscle, leading to enhanced endurance and weight loss.
Biochemical and Physiological Effects:
In animal studies, ethyl 1-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate has been shown to increase mitochondrial biogenesis, which is the process by which new mitochondria are formed in cells. This leads to increased energy production and improved endurance. Additionally, ethyl 1-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate has been shown to reduce inflammation and improve glucose tolerance in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 1-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate is its ability to increase metabolic activity in skeletal muscle, which makes it a promising candidate for the treatment of metabolic disorders and muscle wasting. However, one of the limitations of ethyl 1-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on ethyl 1-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate. One area of research could focus on the development of new SARMs that are more selective for Rev-erbα, which could lead to improved efficacy and safety. Additionally, further research could be done to explore the potential applications of ethyl 1-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate in the treatment of other medical conditions, such as cardiovascular diseases and neurodegenerative disorders.
Conclusion:
In conclusion, ethyl 1-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate is a synthetic compound that is being researched for its potential applications in the field of medicine. Its ability to increase metabolic activity in skeletal muscle makes it a promising candidate for the treatment of metabolic disorders and muscle wasting. However, further research is needed to fully understand its safety and efficacy in humans.
Applications De Recherche Scientifique
Ethyl 1-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate is being researched for its potential applications in the treatment of various medical conditions, including metabolic disorders, muscle wasting, and cardiovascular diseases. In preclinical studies, ethyl 1-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate has been shown to increase metabolic activity in skeletal muscle and improve endurance in mice. Additionally, it has been shown to reduce inflammation and improve glucose tolerance in animal models.
Propriétés
IUPAC Name |
ethyl 1-[2-(4-piperidin-1-ylsulfonylphenoxy)acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6S/c1-2-28-21(25)17-10-14-22(15-11-17)20(24)16-29-18-6-8-19(9-7-18)30(26,27)23-12-4-3-5-13-23/h6-9,17H,2-5,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLAJLGRUPUMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-{[4-(piperidin-1-ylsulfonyl)phenoxy]acetyl}piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4187689.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-4-chloro-N-ethylbenzenesulfonamide](/img/structure/B4187693.png)
![6-(3-bromophenyl)-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4187700.png)
![2-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-methylbenzamide](/img/structure/B4187708.png)

![3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B4187732.png)
![5-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-1-piperazinyl}-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4187738.png)

![N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4187771.png)
![N-(2-ethoxyphenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B4187774.png)
![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-2-methoxybenzamide](/img/structure/B4187775.png)
![2-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-dibenzo[b,d]furan-2-ylacrylonitrile](/img/structure/B4187779.png)
![N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-phenoxypropanamide](/img/structure/B4187781.png)